molecular formula C12H19ClN2O4S2 B1438104 1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine hydrochloride CAS No. 1171728-12-3

1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine hydrochloride

Cat. No. B1438104
M. Wt: 354.9 g/mol
InChI Key: DJSRJWLBQLGEBA-UHFFFAOYSA-N
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Description

“1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine hydrochloride” is a chemical compound with the CAS Number: 1171728-12-3 . It has a molecular weight of 354.88 and its IUPAC name is 1-{[2-methyl-5-(methylsulfonyl)phenyl]sulfonyl}piperazine hydrochloride .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine hydrochloride”, has been a topic of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine hydrochloride” is 1S/C12H18N2O4S2.ClH/c1-10-3-4-11(19(2,15)16)9-12(10)20(17,18)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine hydrochloride” is a powder with a molecular weight of 354.88 . It is stored at room temperature .

Scientific Research Applications

Potential in Drug Discovery for Type 2 Diabetes and Alzheimer's Diseases

Research by Abbasi et al. (2018) highlights the synthesis of multi-functional derivatives of 2-furoic piperazide, showcasing their inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer's diseases. These derivatives demonstrate promising bioactivity potential, suggesting that similar compounds, including those with methanesulfonyl and methylbenzenesulfonyl groups, could be explored for therapeutic applications in these areas (Abbasi et al., 2018).

Structural Characterization through X-ray Crystallography

The structural investigation of 1-benzhydryl-4-methanesulfonyl-piperazine through X-ray crystallography was detailed by Naveen et al. (2007). This study provides foundational knowledge on the molecular geometry and crystal packing of sulfonamide derivatives, which is crucial for understanding the physicochemical properties and reactivity of these compounds (Naveen et al., 2007).

Antifungal Activity of Piperazine Derivatives

Darandale et al. (2013) reported on the novel synthesis of compounds combining 1,2,3-triazoles, piperidines, and thieno pyridine rings, assessing their antifungal activity. This study highlights the potential of sulfonamide and piperazine derivatives in developing new antifungal agents, indicating the broader applicability of such compounds in antimicrobial research (Darandale et al., 2013).

Synthesis and Antimicrobial Activity

Abbavaram et al. (2013) focused on the synthesis of bifunctional sulfonamide-amide derivatives, demonstrating significant in vitro antibacterial and antifungal activities. This research underlines the importance of structural diversity in sulfonamide derivatives for enhancing antimicrobial efficacy (Abbavaram et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

1-(2-methyl-5-methylsulfonylphenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S2.ClH/c1-10-3-4-11(19(2,15)16)9-12(10)20(17,18)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSRJWLBQLGEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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